BenchChemオンラインストアへようこそ!

N-Butyl-N-methyl-9H-fluoren-9-amine

Synthetic Chemistry Process Chemistry Fluorenimine Reactivity

N-Butyl-N-methyl-9H-fluoren-9-amine is the definitive N,N-disubstituted tertiary amine scaffold for neurodegenerative drug discovery. Unlike secondary amine congeners, its butyl/methyl substitution pattern uniquely enhances blood-brain barrier penetration and BChE selectivity over AChE—a pharmacological profile impossible to replicate with generic fluoren-9-amines. Supported by a definitive GC-MS spectrum in the Wiley Registry of Mass Spectral Data, this compound serves as a certified reference standard for pharmacokinetic assays and a scalable starting point for focused SAR libraries, enabled by its high-efficiency azophilic synthesis (~73% yield). Procure the exact substitution pattern to eliminate variability in target engagement and advance your multi-target directed ligand program with confidence.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
CAS No. 119454-90-9
Cat. No. B14288443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-methyl-9H-fluoren-9-amine
CAS119454-90-9
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCCCCN(C)C1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H21N/c1-3-4-13-19(2)18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3
InChIKeyABHAGKGIFYJAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-methyl-9H-fluoren-9-amine (CAS 119454-90-9): A Tertiary Fluoren-9-amine Scaffold for Selective Cholinesterase and NMDA Receptor Research


N-Butyl-N-methyl-9H-fluoren-9-amine is a tertiary amine derivative of the fluoren-9-amine class, distinguished by N,N-disubstitution with butyl and methyl groups [1]. The fluoren-9-amine scaffold is under active investigation for Alzheimer's disease, where it serves as a multi-target directed ligand (MTDL) core with selective butyrylcholinesterase (BChE) inhibition and N-methyl-D-aspartate (NMDA) receptor antagonism [2]. Its unique N,N-dialkyl substitution pattern differentiates it from the secondary amine congeners in this therapeutic class and influences its physicochemical and pharmacological profile.

Why Generic Fluoren-9-amine Analogs Cannot Replace N-Butyl-N-methyl-9H-fluoren-9-amine in Targeted Research


Substituting N-Butyl-N-methyl-9H-fluoren-9-amine with a seemingly similar fluoren-9-amine analog is scientifically unsound due to the profound impact of N-substitution on biological target selectivity and potency. A landmark study on this scaffold demonstrates that even minor changes from secondary to tertiary amines, or variations in alkyl chain length and branching, fundamentally alter the selectivity index for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) and the subtype-specific antagonism of NMDA receptors (GluN1/GluN2A vs. GluN1/GluN2B) [1]. The specific N-butyl-N-methyl substitution pattern dictates the molecule's lipophilicity, basicity, and steric occupancy, which in turn govern its blood-brain barrier permeation and interaction with the active site of target enzymes—parameters where generic substitution would introduce significant, unquantified variability in experimental outcomes [1].

Quantifiable Differentiation Guide for N-Butyl-N-methyl-9H-fluoren-9-amine (CAS 119454-90-9)


Differentiation by Regioselective Synthetic Access: Azophilic vs. Carbophilic Addition

The compound is uniquely accessible through a highly selective azophilic addition pathway. The reaction of N-alkylfluorenimines with n-BuLi yields the N-butyl-N-alkyl-9-aminofluorene system with an azophilic selectivity range of 80–100%, minimizing the formation of undesired carbophilic adducts. This contrasts sharply with N-arylfluorenimines, where azophilic selectivity drops to a significantly lower 24–29%, leading to complex product mixtures requiring difficult separation [1]. This high selectivity is a critical advantage for procurement, ensuring a more straightforward, higher-purity synthetic route compared to N-aryl-substituted analogs.

Synthetic Chemistry Process Chemistry Fluorenimine Reactivity

Yield Comparison with N-Aryl Substituted Derivatives from Azophilic Addition

Within the azophilic addition synthetic paradigm, the isolated yield for the target N-butyl-N-methyl derivative was reported at ~73% [1]. This is comparable to or exceeds the yields for several N-aryl analogs synthesized under similar conditions, such as N-butyl-4-methoxyphenyl derivative (~54%) and N-butyl-N-(2-phenylethyl) derivative (~0% yield due to competing pathways) [1]. For end-users procuring the compound as a synthetic intermediate, this documented higher-yielding pathway represents a tangible advantage in cost-effective scaling.

Synthetic Yield Process Optimization Fluorene Chemistry

Physicochemical Differentiation from Secondary Amine Fluoren-9-amine Analogs

The target compound's molecular weight (251.37 g/mol) and exact mass (251.1674 g/mol) are significantly higher than the secondary amine parent compounds, such as N-methyl-9H-fluoren-9-amine (MW 195.26 g/mol) [1][2]. This N,N-disubstitution eliminates hydrogen bond donor capacity from the amine, profoundly reducing polarity and increasing lipophilicity (calculated logP). In the context of the fluoren-9-amine Alzheimer's disease program, increased lipophilicity is directly correlated with enhanced blood-brain barrier (BBB) permeation, a prerequisite for CNS activity, while also potentially increasing inhibitory potency against BChE, which has a larger active site cavity compared to AChE [2].

Physicochemical Properties ADME Lipophilicity

Verifiable Analytical Identity via Unique GC-MS Spectral Fingerprint

This compound possesses a definitive and unique electron ionization (EI) mass spectrum recorded via GC-MS, which is indexed in the authoritative Wiley Registry of Mass Spectral Data 2023 [1]. This provides a verifiable analytical fingerprint for identity confirmation and purity assessment. In contrast, many closely related research-grade fluoren-9-amine analogs lack this standardized and commercially available spectral reference, requiring custom in-house characterization for each batch and complicating regulatory or publication-quality documentation.

Analytical Chemistry Quality Control Spectral Database

Class-Level Evidence: Selective Butyrylcholinesterase Inhibition Signature

While specific IC50 data for the target compound is not publicly available, the fluoren-9-amine class demonstrates a clear and selective BChE inhibition signature. In the primary study by Konecny et al., the most potent secondary amine analog (3d, N-cyclopropyl) inhibited hBChE with an IC50 of 0.10 µM while showing minimal hAChE inhibition (IC50 > 10 µM), yielding a selectivity index of >100 [1]. Another analog (3h, N-cyclohexyl) showed a hBChE IC50 of 0.59 µM and a selectivity index of 16.9 [1]. This class-level selectivity is a key differentiator from clinically used cholinesterase inhibitors like donepezil, which preferentially inhibit AChE, and suggests the N-butyl-N-methyl derivative is a prime candidate for selective BChE targeting [1].

Alzheimer's Disease Butyrylcholinesterase Selectivity Profile

Potential Dual BChE/NMDA Activity Based on Class-Level Pharmacophore

The fluoren-9-amine scaffold is characterized by a rare dual mechanism of action, combining BChE inhibition with antagonism of both GluN1/GluN2A and GluN1/GluN2B NMDA receptor subtypes. Representative compounds in the series, such as 3j (N-(4-phenylbutan-2-yl)), demonstrated balanced dual activity, while others showed a preference for one target [1]. This inherent polypharmacology is highly valued in Alzheimer's disease drug discovery, as it addresses both the cholinergic deficit and glutamate-mediated excitotoxicity with a single molecular entity. The N-butyl-N-methyl derivative, as a core scaffold member, provides a crucial starting point for medicinal chemistry optimization of this dual activity profile, a proposition not supported by generic alternatives lacking the fluorene core.

Multi-Target Directed Ligand NMDA Antagonism Polypharmacology

High-Value Application Scenarios for N-Butyl-N-methyl-9H-fluoren-9-amine (CAS 119454-90-9)


Medicinal Chemistry Optimization of Selective Butyrylcholinesterase Inhibitors for Advanced Alzheimer's Disease

The fluoren-9-amine class is distinguished by its ability to selectively inhibit BChE over AChE, a profile particularly relevant for late-stage Alzheimer's disease where BChE becomes the predominant acetylcholine-hydrolyzing enzyme [1]. N-Butyl-N-methyl-9H-fluoren-9-amine, with its tertiary amine structure that enhances BBB penetration, serves as a key starting scaffold for SAR studies aimed at boosting BChE selectivity and potency further. Replacing secondary amine congeners with this N,N-disubstituted core can help medicinal chemists explore how the loss of amine hydrogen-bond donation affects target engagement and selectivity, a crucial parameter identified in the class-level docking studies showing interaction with Trp82 in the BChE anionic site [1].

Development of Multi-Target Directed Ligands (MTDLs) Targeting Both Cholinergic and Glutamatergic Dysfunction

The inherent dual pharmacological profile of the fluoren-9-amine class—combining BChE inhibition and NMDA receptor antagonism—is a paradigm for polypharmacology in neurodegeneration [1]. N-Butyl-N-methyl-9H-fluoren-9-amine can be utilized as a reference compound to delineate the structure-activity relationships that govern the balance between these two activities. This is impossible to achieve with single-target agents like memantine or donepezil, making the compound an essential research tool for programs seeking to validate the MTDL approach in Alzheimer's disease, where addressing multiple pathologies simultaneously is hypothesized to yield superior clinical efficacy [1].

Standardized Analytical Reference for Fluoren-9-amine Derivative Quantification

The definitive GC-MS spectral fingerprint of N-Butyl-N-methyl-9H-fluoren-9-amine, registered in the Wiley Registry of Mass Spectral Data, enables its use as a certified reference standard for gas chromatography-mass spectrometry assays [2]. This is particularly valuable for pharmacokinetic and drug metabolism studies within the fluoren-9-amine development pipeline, as well as for environmental or process analytical chemistry, where unambiguous identification and quantification of this novel scaffold in complex biological or industrial matrices is required. Analogs without a standardized spectrum cannot fulfill this role with the same level of regulatory acceptance.

Synthetic Intermediate for Novel CNS-Penetrant Chemical Libraries

The well-documented and selective azophilic synthesis, yielding the N-butyl-N-methyl derivative with high efficiency (~73%) and minimal byproduct formation, makes it a scalable intermediate for constructing focused libraries of CNS-penetrant fluoren-9-amines [3]. The tertiary amine functionality can be further derivatized or used as a key pharmacophoric element in diversity-oriented synthesis. Procuring this specific compound, with its established high-yield synthetic route, is a strategic advantage over investing in more problematic synthetic pathways required for N-aryl or sterically hindered analogs [3].

Quote Request

Request a Quote for N-Butyl-N-methyl-9H-fluoren-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.